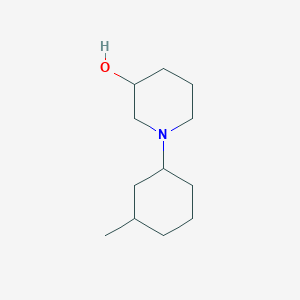![molecular formula C22H26O5 B5170955 methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate](/img/structure/B5170955.png)
methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate, also known as MAMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a member of the benzoate ester family and is synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been studied for its potential use as an anti-inflammatory and analgesic agent. In materials science, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been used as a building block for the synthesis of polymers and nanoparticles. In environmental science, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been studied for its potential use as a pesticide.
Wirkmechanismus
The mechanism of action of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate is not fully understood. However, it is believed that methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate exerts its biological effects through the inhibition of the cyclooxygenase (COX) enzyme. COX is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. However, the exact biochemical and physiological effects of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate are still under investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate in lab experiments is its relatively simple synthesis method. In addition, methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate has been shown to have low toxicity in animal models. However, one limitation of using methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate in lab experiments is its limited solubility in aqueous solutions, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate. One area of research is the further investigation of its anti-inflammatory and analgesic effects, which may have potential applications in the treatment of inflammatory diseases and pain. Another area of research is the synthesis of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate derivatives with improved solubility and biological activity. Finally, the potential use of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate as a building block for the synthesis of novel materials and nanoparticles should be explored.
Synthesemethoden
The synthesis of methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate involves several steps, including the reaction of 4-allyl-2-methoxyphenol with 4-chlorobutyryl chloride, followed by the reaction of the resulting compound with 4-hydroxybenzoic acid. The final product is obtained through esterification with methanol and hydrochloric acid. The overall yield of the synthesis process is approximately 40%.
Eigenschaften
IUPAC Name |
methyl 4-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O5/c1-4-7-17-8-13-20(21(16-17)24-2)27-15-6-5-14-26-19-11-9-18(10-12-19)22(23)25-3/h4,8-13,16H,1,5-7,14-15H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYIECJPYXSZHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCCCOC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopropyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5170875.png)
![4-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzenesulfonamide](/img/structure/B5170882.png)
![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(4-methoxyphenyl)vinyl]-4-nitrobenzamide](/img/structure/B5170898.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-(3-phenyl-2-propynoyl)-4-piperidinecarboxamide](/img/structure/B5170905.png)
![N-[3-(4-morpholinyl)propyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B5170914.png)


![10-{[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-10H-phenothiazine](/img/structure/B5170953.png)
![N-(3-ethylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5170961.png)
![1-[(butyrylamino)(3-nitrophenyl)methyl]-2-naphthyl acetate](/img/structure/B5170964.png)

![5-[2-(allyloxy)-5-bromobenzylidene]-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5170972.png)
![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine](/img/structure/B5170984.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5170990.png)